Benzo[d]oxazole-2,4-dicarbonitrile
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Overview
Description
Benzo[d]oxazole-2,4-dicarbonitrile is a heterocyclic aromatic organic compound characterized by a fused benzene and oxazole ring system with two cyano groups at the 2 and 4 positions
Synthetic Routes and Reaction Conditions:
From 2-Aminophenol: One common synthetic route involves the cyclization of 2-aminophenol with cyanogen bromide. The reaction typically requires a strong base such as potassium carbonate and is conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
From 2-Hydroxybenzonitrile: Another method involves the cyclization of 2-hydroxybenzonitrile with chloroform in the presence of a base like sodium hydroxide. This reaction is usually performed under reflux conditions.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow chemistry to enhance efficiency and scalability. The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to primary amines, resulting in the formation of diamines.
Substitution: Nucleophilic substitution reactions can occur at the cyano or oxazole positions, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Lithium aluminum hydride (LiAlH4) and catalytic hydrogenation are typical methods for reducing cyano groups.
Substitution: Nucleophiles such as ammonia (NH3) and amines can be used for substitution reactions.
Major Products Formed:
Oxo Derivatives: Oxidation can yield benzo[d]oxazole-2,4-dione.
Diamines: Reduction of both cyano groups can produce 2,4-diaminobenzo[d]oxazole.
Substituted Derivatives: Various substituted benzo[d]oxazoles can be synthesized depending on the nucleophile used.
Scientific Research Applications
Benzo[d]oxazole-2,4-dicarbonitrile has found applications in several scientific research areas:
Medicinal Chemistry: The compound serves as a precursor for the synthesis of pharmaceuticals, including antifungal, antibacterial, and anticancer agents.
Material Science: Its derivatives are used in the development of advanced materials with unique electronic and optical properties.
Organic Synthesis: It is utilized as a building block in the synthesis of complex organic molecules.
Mechanism of Action
Benzo[d]oxazole-2,4-dicarbonitrile is structurally similar to other benzoxazole derivatives, such as benzoxazole, benzothiazole, and indazole. its unique feature is the presence of two cyano groups, which can significantly alter its chemical reactivity and biological activity. These differences make it a valuable compound for specific applications where other benzoxazole derivatives may not be as effective.
Comparison with Similar Compounds
Benzoxazole
Benzothiazole
Indazole
2-Aminobenzoxazole
2-Hydroxybenzoxazole
Properties
Molecular Formula |
C9H3N3O |
---|---|
Molecular Weight |
169.14 g/mol |
IUPAC Name |
1,3-benzoxazole-2,4-dicarbonitrile |
InChI |
InChI=1S/C9H3N3O/c10-4-6-2-1-3-7-9(6)12-8(5-11)13-7/h1-3H |
InChI Key |
RBYUTHVNRGCQAJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C(=C1)OC(=N2)C#N)C#N |
Origin of Product |
United States |
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